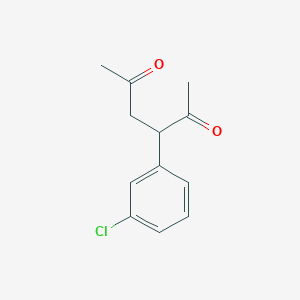
3-(3-Chlorophenyl)hexane-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenyl)hexane-2,5-dione is an organic compound with the molecular formula C12H13ClO2 It is a derivative of hexane-2,5-dione, where one of the hydrogen atoms on the phenyl ring is replaced by a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)hexane-2,5-dione can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with acetone in the presence of a base, followed by a series of condensation and oxidation reactions. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-(3-Chlorophenyl)hexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
3-(3-Chlorophenyl)hexane-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 3-(3-Chlorophenyl)hexane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can form Schiff bases with lysine residues in proteins, leading to the formation of pyrroles. These pyrroles can undergo oxidation, resulting in cross-linking and denaturation of proteins, which can disrupt cellular functions and lead to various biological effects.
相似化合物的比较
Similar Compounds
Hexane-2,5-dione: A parent compound without the chlorophenyl group.
2,5-Hexanedione: Another diketone with similar structural features.
Acetylacetone: A related diketone with different substituents.
Uniqueness
3-(3-Chlorophenyl)hexane-2,5-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
583887-43-8 |
|---|---|
分子式 |
C12H13ClO2 |
分子量 |
224.68 g/mol |
IUPAC 名称 |
3-(3-chlorophenyl)hexane-2,5-dione |
InChI |
InChI=1S/C12H13ClO2/c1-8(14)6-12(9(2)15)10-4-3-5-11(13)7-10/h3-5,7,12H,6H2,1-2H3 |
InChI 键 |
BAGGAWZFVUIVFC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC(C1=CC(=CC=C1)Cl)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid](/img/structure/B14230234.png)
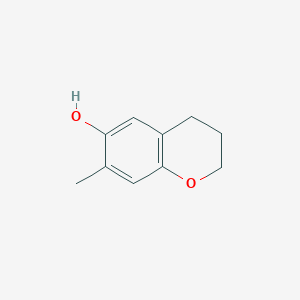

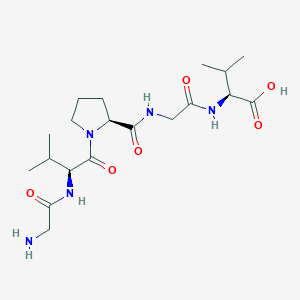
![2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14230272.png)
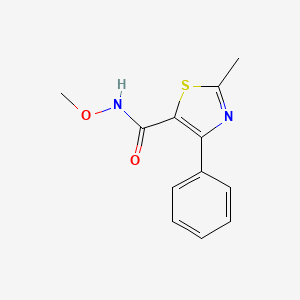

![4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine](/img/structure/B14230287.png)

methanone](/img/structure/B14230294.png)
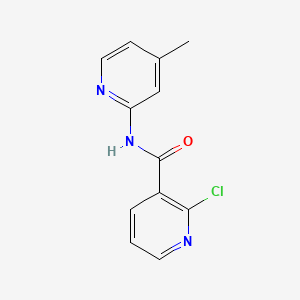
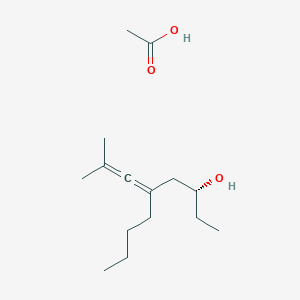
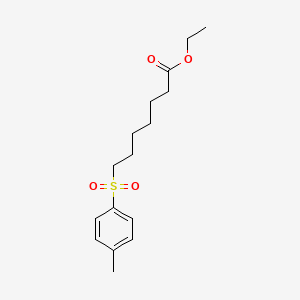
![1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide](/img/structure/B14230312.png)
